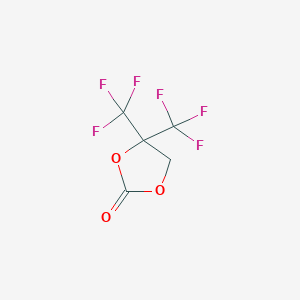
4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of trifluoromethylated precursors with dioxolane derivatives in the presence of catalysts. The reaction conditions often require specific temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that utilize readily available raw materials and recyclable solvents. The methods are designed to be cost-effective and environmentally friendly, ensuring minimal waste and high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the trifluoromethyl groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alcohols .
Applications De Recherche Scientifique
4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to modulate specific biochemical pathways. These interactions can lead to various biological effects, including enzyme inhibition and signal transduction modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Bis(trifluoromethyl)-2,2-bipyridine: Known for its use as a ligand in coordination chemistry.
4,4-Bis(trifluoromethyl)biphenyl: Utilized in materials science and organic synthesis.
Uniqueness
4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one stands out due to its unique dioxolane ring structure combined with trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C5H2F6O3 |
|---|---|
Poids moléculaire |
224.06 g/mol |
Nom IUPAC |
4,4-bis(trifluoromethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H2F6O3/c6-4(7,8)3(5(9,10)11)1-13-2(12)14-3/h1H2 |
Clé InChI |
BZJBWUBYTKRBIO-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)O1)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


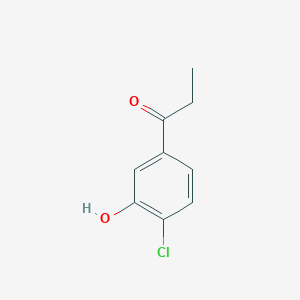

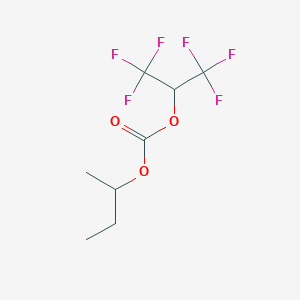
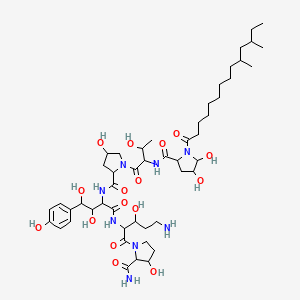

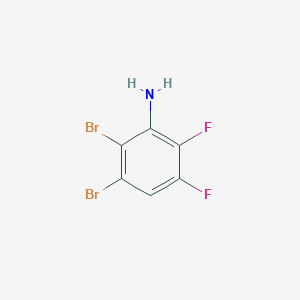
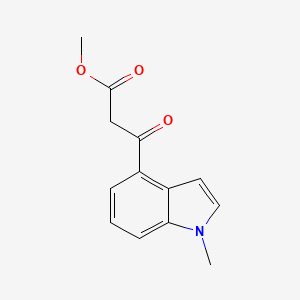


![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate](/img/structure/B12083333.png)
![2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid](/img/structure/B12083335.png)
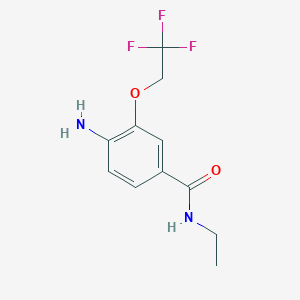

![Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)
